1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol

Catalog No.
S15875406
CAS No.
M.F
C9H11FINO
M. Wt
295.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol

Product Name

1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol

IUPAC Name

1-fluoro-3-(3-iodoanilino)propan-2-ol

Molecular Formula

C9H11FINO

Molecular Weight

295.09 g/mol

InChI

InChI=1S/C9H11FINO/c10-5-9(13)6-12-8-3-1-2-7(11)4-8/h1-4,9,12-13H,5-6H2

InChI Key

SRMZCFZRRBFHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NCC(CF)O

1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol is an organic compound characterized by the presence of a fluorine atom, an iodine-substituted phenyl group, and an amino alcohol functional group. Its molecular formula is C10H10FINOC_{10}H_{10}FINO, and it features a propanol backbone with a hydroxyl group attached to the second carbon. The presence of both halogens (fluorine and iodine) in its structure may impart unique chemical properties, making it relevant in various chemical applications.

Typical for compounds containing halogens and alcohol functionalities:

  • Substitution Reactions: The fluorine and iodine atoms can be replaced by nucleophiles under suitable conditions, leading to the formation of new compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Reduction Reactions: The compound can undergo reduction, particularly at the amino group, to yield amines.

These reactions are facilitated by the compound's functional groups, which allow for diverse synthetic pathways.

The synthesis of 1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol can be achieved through various methods:

  • Nucleophilic Substitution: Starting from 3-(iodophenyl)propan-2-ol, fluorination can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Coupling Reactions: The compound can also be synthesized via coupling reactions involving appropriate precursors. For example, a palladium-catalyzed coupling reaction between a fluorinated compound and an iodoaniline derivative could yield the desired product.

1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development, particularly in designing new therapeutic agents.
  • Chemical Synthesis: It could act as an intermediate in the synthesis of more complex organic molecules.

The unique combination of fluorine and iodine in its structure may also provide specific reactivity patterns beneficial for targeted chemical transformations.

Interaction studies involving 1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol would focus on its binding interactions with biological macromolecules such as proteins or nucleic acids. These studies could reveal insights into how the compound interacts at a molecular level, potentially identifying its role as an inhibitor or modulator of specific biological pathways.

Several compounds share structural similarities with 1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Fluoro-3-(phenyl)propan-2-olContains a phenyl group instead of an iodophenylLacks iodine substitution, affecting reactivity
1-Iodo-3-(4-fluorophenyl)propan-2-aminoContains both iodine and fluorine but different positioningDifferent electronic properties due to substitution
1-Bromo-3-(3-nitrophenyl)propan-2-aminoBromine instead of fluorineDifferent halogen properties impacting reactivity

1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol is unique due to its combination of both fluorine and iodine atoms along with an amino alcohol structure, which may provide distinct electronic properties and reactivity compared to other similar compounds. This uniqueness could enhance its potential applications in medicinal chemistry and material science.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

294.98694 g/mol

Monoisotopic Mass

294.98694 g/mol

Heavy Atom Count

13

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